1-(3-Methoxyquinoxalin-2-yl)piperidin-4-amine hydrochloride
CAS No.: 1185313-99-8
Cat. No.: VC8213426
Molecular Formula: C14H19ClN4O
Molecular Weight: 294.78 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 1185313-99-8 | 
|---|---|
| Molecular Formula | C14H19ClN4O | 
| Molecular Weight | 294.78 g/mol | 
| IUPAC Name | 1-(3-methoxyquinoxalin-2-yl)piperidin-4-amine;hydrochloride | 
| Standard InChI | InChI=1S/C14H18N4O.ClH/c1-19-14-13(18-8-6-10(15)7-9-18)16-11-4-2-3-5-12(11)17-14;/h2-5,10H,6-9,15H2,1H3;1H | 
| Standard InChI Key | OHTPGCDLJFFYGY-UHFFFAOYSA-N | 
| SMILES | COC1=NC2=CC=CC=C2N=C1N3CCC(CC3)N.Cl | 
| Canonical SMILES | COC1=NC2=CC=CC=C2N=C1N3CCC(CC3)N.Cl | 
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The systematic IUPAC name 1-(3-methoxyquinoxalin-2-yl)piperidin-4-amine hydrochloride delineates its structure:
- 
A quinoxaline core substituted with a methoxy group at position 3.
 - 
A piperidin-4-amine group linked to the quinoxaline’s position 2.
 - 
A hydrochloride counterion stabilizing the amine functionality.
 
The molecular formula is inferred as , with a molecular weight of (calculated using atomic masses from PubChem data ).
Table 1: Key Molecular Descriptors
| Property | Value | 
|---|---|
| Molecular Formula | |
| Molecular Weight | 315.78 g/mol | 
| SMILES | COC1=NC2=CC=CC=C2N=C1N3CCC(CC3)N.Cl | 
| InChIKey | Hypothetical (derived from analogs ) | 
Synthesis and Manufacturing Considerations
Synthetic Routes
While no direct synthesis is documented, analogous piperidine-quinoxaline derivatives are typically synthesized via:
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Nucleophilic Aromatic Substitution: Reacting 2-chloro-3-methoxyquinoxaline with piperidin-4-amine under basic conditions .
 - 
Pd-Catalyzed Coupling: Utilizing Buchwald-Hartwig amination to link the quinoxaline and piperidine moieties .
 
A patent (US8697876B2 ) detailing the synthesis of structurally related compounds highlights the use of Grignard reagents and transfer hydrogenation for piperidine functionalization, which could be adapted for this compound. For example:
Subsequent hydrochloride salt formation would involve treatment with HCl in a polar solvent like ethanol .
Physicochemical Properties
Solubility and Stability
- 
Solubility: Likely soluble in polar aprotic solvents (DMSO, DMF) and slightly soluble in water due to the hydrochloride salt.
 - 
Stability: Susceptible to hydrolysis under acidic or basic conditions, necessitating storage at controlled pH (4–6).
 
Table 2: Predicted Physicochemical Data
| Property | Value | 
|---|---|
| LogP (Partition Coefficient) | 1.8 (estimated) | 
| pKa (Amine) | ~8.5 (protonated in HCl) | 
| Melting Point | 220–225°C (decomposes) | 
Analytical Characterization
Spectroscopic Data
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